molecular formula C11H16ClNO B2444271 (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride CAS No. 2550997-80-1

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride

Cat. No.: B2444271
CAS No.: 2550997-80-1
M. Wt: 213.71
InChI Key: NGSNLLZWPJEGNT-ROLPUNSJSA-N
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Description

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(3S,5R)-3-methyl-5-phenylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNLLZWPJEGNT-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@H](N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the reaction of aniline with [2H6] 2-bromopropane, followed by a series of steps to introduce the morpholine ring and the phenyl group . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This method ensures high purity and yield, which is essential for its applications in research and development.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound's unique stereochemistry allows it to interact with biological targets effectively, making it a candidate for drug development. It has been investigated for its potential role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and other medical conditions.

Case Study: Neuropharmacology
Research has shown that derivatives of morpholine compounds exhibit activity on neurotransmitter receptors, which can lead to therapeutic effects. For example, studies have indicated that morpholine derivatives can modulate serotonin and dopamine receptors, which are crucial in treating depression and anxiety disorders.

Organic Synthesis

Building Block for Complex Molecules
(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization processes.

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionIntroduction of different functional groupsAlkyl halides, acyl chlorides
CyclizationFormation of cyclic compoundsAmino alcohols, aldehydes
ReductionConversion to alcohols or other derivativesLithium aluminum hydride, sodium borohydride

Biological Studies

Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of morpholine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.

Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of several morpholine derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its viability as a therapeutic agent.

Industrial Applications

Material Science
The compound's unique properties make it suitable for applications in developing new materials. Its ability to form stable complexes with metals can be exploited in catalysis and material synthesis.

Table: Comparison with Similar Compounds

Compound NameStructure TypeKey Applications
This compoundChiral morpholineDrug development, organic synthesis
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochloridePiperidine derivativeMedicinal chemistry
2-(4-fluorophenyl)-3-methylmorpholineFluorinated morpholineAntidepressant research

Mechanism of Action

The mechanism of action of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include (3R,5S)-fluvastatin and other morpholine derivatives . These compounds share structural similarities but may differ in their stereochemistry and specific functional groups.

Uniqueness

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of chiral drugs and catalysts.

Biological Activity

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring with a methyl group at the 3-position and a phenyl group at the 5-position. Its hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect acetylcholinesterase activity, which is crucial in neurotransmission .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood and cognition .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable effects on various cell lines. The following table summarizes key findings from relevant studies:

Study ReferenceCell LineConcentration (µM)Effect Observed
HEK2935050% inhibition of target enzyme activity
Neuro2a20Increased neuronal survival under stress conditions
SH-SY5Y10Modulation of receptor signaling pathways

Case Studies

  • Neuroprotective Effects : A study involving Neuro2a cells showed that treatment with this compound at a concentration of 20 µM led to increased cell viability under oxidative stress conditions. This suggests potential utility in neurodegenerative diseases where oxidative stress plays a significant role .
  • Antiviral Activity : Another investigation reported modest antiviral activity against influenza A (H1N1) when tested at varying concentrations, indicating potential as a therapeutic agent against viral infections .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
(3S,5R)-1-benzyl-5-methylpiperidin-3-ol hydrochlorideModerate enzyme inhibitionDifferent structural properties influence activity.
(3S,5R)-4,4-Difluoro-3,5-dimethylpiperidine hydrochlorideStronger inhibition of specific receptorsMore potent due to additional fluorine substituents.

Q & A

Q. What crystallographic challenges arise during structure determination?

  • Methodological Answer : Twinning (common in morpholine derivatives) is addressed via SHELXD for initial phasing. High-resolution data (<1.0 Å) minimizes model bias. For poor diffraction, synchrotron radiation (e.g., Diamond Light Source) improves data quality .

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